4-Chloro-l-tryptophan

Overview

Description

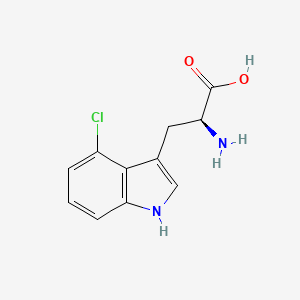

4-Chloro-l-tryptophan is a halogenated derivative of l-tryptophan, an essential amino acid. The incorporation of a chlorine atom at the 4-position of the indole ring in tryptophan significantly alters its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-l-tryptophan typically involves the halogenation of l-tryptophan. One common method is the use of flavin-dependent halogenases, which can selectively introduce halogen atoms into specific positions on the indole ring. For example, the enzyme RebH from Lechevalieria aerocolonigenes can be used to catalyze the chlorination of l-tryptophan in the presence of a suitable cofactor .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. Corynebacterium glutamicum, for instance, has been engineered to express halogenase genes, enabling the production of halogenated tryptophan derivatives from glucose and other simple substrates .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-l-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products, such as indole-3-acetaldehyde.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-acetaldehyde, while substitution reactions can produce various functionalized indole derivatives .

Scientific Research Applications

Chemical Synthesis

4-Chloro-L-tryptophan serves as a crucial precursor for synthesizing various halogenated indole derivatives. These derivatives are significant in developing pharmaceuticals and agrochemicals, where halogenation can enhance biological activity or modify pharmacokinetic properties. The compound's unique structure allows for the exploration of diverse synthetic pathways, particularly in creating complex bioactive molecules.

Table 1: Halogenated Indole Derivatives from this compound

| Compound Name | Application Area | Biological Activity |

|---|---|---|

| 4-Chloro-Kynurenine | Neuropharmacology | Modulates neuroinflammation |

| 5-Bromo-Tryptophan | Anticancer research | Inhibits tumor growth |

| 6-Chloro-Indole | Agrochemical development | Acts as a pesticide |

Biological Research

In biological studies, this compound is utilized to investigate the role of halogenated tryptophan in protein function and enzyme activity. Its ability to interact with various biomolecules makes it a valuable tool in elucidating molecular mechanisms underlying cellular processes.

Case Study: Protein Interaction Studies

A study demonstrated that this compound could inhibit the oligomerization of C-terminal binding proteins (CtBP1/2), which are involved in transcriptional regulation. The compound binds to a conserved site within these proteins, disrupting their function and providing insights into gene expression regulation in cancer cells .

Pharmacological Applications

The compound has shown promise in pharmacological applications, particularly as a potential therapeutic agent. Research indicates that it can influence neurotransmitter synthesis and modulate immune responses.

Table 2: Pharmacological Effects of this compound

Industrial Applications

In addition to its research uses, this compound finds applications in the industrial sector. It is employed in producing agrochemicals and other chemical intermediates, showcasing its versatility beyond academia.

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests several avenues for future research:

- Synthetic Biology : Utilizing engineered microorganisms to produce halogenated tryptophan derivatives at scale.

- Drug Development : Investigating the therapeutic potential of various derivatives for treating neurological disorders or cancer.

- Environmental Chemistry : Assessing the impact of halogenated compounds on ecological systems and their potential as environmentally friendly pesticides.

Mechanism of Action

The mechanism of action of 4-chloro-l-tryptophan involves its interaction with specific enzymes and receptors. The chlorine atom can enhance binding affinity and selectivity for certain targets, such as tryptophan hydroxylase and serotonin receptors. This can modulate the activity of these proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-l-tryptophan: Another halogenated derivative with similar properties but different reactivity due to the bromine atom.

5-Chloro-l-tryptophan: Chlorination at a different position on the indole ring, leading to distinct biological activities.

7-Chloro-l-tryptophan: Another positional isomer with unique chemical and biological properties.

Uniqueness

4-Chloro-l-tryptophan is unique due to its specific halogenation pattern, which can confer distinct chemical reactivity and biological activity compared to other halogenated tryptophan derivatives. Its selective interaction with certain enzymes and receptors makes it a valuable tool in biochemical and pharmacological research .

Biological Activity

4-Chloro-L-tryptophan (4-Cl-Trp) is a halogenated derivative of the essential amino acid L-tryptophan, recognized for its unique biochemical properties and biological activities. This compound has garnered attention for its role in various metabolic pathways, particularly in the context of neurobiology and cancer research.

This compound primarily targets C-terminal Binding Proteins (CtBP1/2) . The compound binds to a conserved active site tryptophan residue (W318/324) within these proteins, disrupting their oligomerization and transcriptional regulatory functions. This interaction leads to significant alterations in cellular signaling and gene expression, impacting various physiological processes.

Biochemical Pathways

The metabolism of L-tryptophan occurs through three main pathways:

- Indole Pathway : Predominantly in bacteria.

- Kynurenine Pathway : In mammals, leading to neuroactive metabolites.

- Serotonin Pathway : Involved in mood regulation.

This compound can influence these pathways, particularly the kynurenine pathway, where it may affect the synthesis of neuroactive compounds such as kynurenine and quinolinic acid .

Pharmacokinetics

The pharmacokinetic profile of this compound is complex. It is metabolized similarly to L-tryptophan, leading to various bioactive metabolites that exert effects across different organs. Studies indicate that the compound is a substrate for aromatic L-amino acid decarboxylase (AADC) , which plays a crucial role in monoamine neurotransmitter synthesis.

Cellular Effects

Research has shown that this compound affects cellular processes by:

- Modulating cell signaling pathways.

- Altering gene expression profiles.

- Influencing cellular metabolism.

For instance, studies have indicated that liver cells pre-incubated with similar compounds exhibit reduced sensitivity to tryptophan-mediated inhibition of gluconeogenesis, suggesting adaptive cellular responses to halogenated tryptophans.

Neurophysiological Effects

A randomized crossover trial examined the effects of 4-chloro-kynurenine (a metabolite of 4-Cl-Trp) on neurophysiological measures. It was found that higher doses significantly increased specific auditory steady-state response (ASSR) metrics, indicating potential implications for neurological conditions such as depression .

Cancer Research Applications

In cancer studies, the role of tryptophan metabolism has been highlighted as a crucial factor in immune modulation. This compound has been investigated for its potential to inhibit indoleamine 2,3-dioxygenase (IDO1) , an enzyme linked to tumor immune evasion. In vitro assays demonstrated that inhibitors could restore T-cell proliferation in the presence of IDO1-overexpressing cells, showcasing the therapeutic potential of manipulating tryptophan metabolism in cancer immunotherapy .

Pharmacological Models

Pharmacological models utilizing this compound have been developed to assess its effects on immune modulation and cancer progression. These models include:

- Cell-based assays : To evaluate direct effects on immune cell function.

- Co-culture systems : To study interactions between tumor cells and immune cells.

- In vivo models : Such as syngeneic mouse models for assessing therapeutic efficacy against tumors .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Target Proteins | CtBP1/2 |

| Key Pathways Affected | Kynurenine pathway; serotonin synthesis |

| Enzyme Interaction | Substrate for AADC |

| Cellular Impact | Alters signaling pathways; affects gene expression |

| Clinical Implications | Potential use in neuropsychiatric disorders and cancer immunotherapy |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 4-Chloro-L-tryptophan in laboratory settings?

- Methodological Answer : Synthesis typically involves halogenation of L-tryptophan using chlorinating agents (e.g., N-chlorosuccinimide) under controlled pH and temperature. Characterization employs spectroscopic techniques (NMR, IR) to confirm structure and HPLC for purity analysis. Ensure solvent selection (e.g., aqueous buffers or DMSO) aligns with downstream applications to avoid interference .

Q. How does this compound interact with tryptophan catabolic pathways (e.g., IDO or TDO enzymes)?

- Methodological Answer : In vitro assays using recombinant IDO/TDO enzymes can quantify substrate specificity. Measure kynurenine production via UV-spectroscopy (λ=360 nm) after incubation with this compound. Include controls with L-tryptophan to compare enzymatic efficiency .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Reverse-phase HPLC with fluorescence detection (ex: 280 nm, em: 360 nm) offers high sensitivity. Calibration curves (0.1–100 µM) in matched matrices (e.g., plasma) account for matrix effects. Validate recovery rates (>85%) using spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., dosing regimens or model systems). Conduct meta-analyses to identify confounding variables (e.g., species-specific IDO expression). Replicate studies using standardized protocols and report raw data for transparency .

Q. What strategies optimize experimental designs for studying this compound’s immunomodulatory effects in vivo?

- Methodological Answer : Use syngeneic tumor models to assess IDO inhibition efficacy. Compare oral vs. intraperitoneal administration, monitoring plasma bioavailability via LC-MS. Include dual-treatment arms (e.g., anti-PD-1 antibodies) to evaluate synergistic effects .

Q. How can enantiomeric purity of this compound be ensured during synthesis, and what are the implications of chiral impurities?

- Methodological Answer : Chiral chromatography (e.g., CHIRALPAK® columns) verifies enantiomeric excess (>98%). Impurities may confound receptor-binding assays (e.g., serotonin receptors). Use polarimetric analysis for batch consistency and report purity thresholds in methods .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Non-linear regression models (e.g., log-dose vs. response) calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Power analysis ensures sample sizes detect ≥20% effect sizes (α=0.05) .

Q. How do in vitro and in vivo models differ in assessing this compound’s pharmacokinetics?

- Methodological Answer : In vitro hepatic microsome assays predict metabolic stability, while in vivo studies (rodents) measure clearance rates and tissue distribution. Cross-validate using physiologically based pharmacokinetic (PBPK) modeling to bridge interspecies differences .

Q. What ethical considerations apply to studies involving this compound in human subjects?

- Methodological Answer : Obtain IRB approval for clinical trials, emphasizing informed consent for metabolite monitoring. For behavioral studies, exclude participants with serotonin-related disorders to avoid confounding outcomes. Report adverse events (e.g., gastrointestinal effects) transparently .

Q. How can researchers validate the specificity of this compound in modulating targeted pathways (e.g., AhR signaling)?

- Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 knockout models (e.g., AhR−/− cells) to confirm pathway dependency. Pair with metabolomics (LC-MS/MS) to track downstream metabolites (e.g., kynurenine) and rule off-target effects .

Q. Data Presentation Guidelines

Properties

IUPAC Name |

(2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555059 | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-14-3 | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.